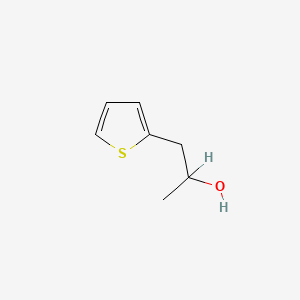

1-(Thiophen-2-yl)propan-2-ol

Description

The exact mass of the compound 1-(Thiophen-2-yl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76073. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Thiophen-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOLCQNLKZBNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310437 | |

| Record name | α-Methyl-2-thiopheneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62119-81-7 | |

| Record name | α-Methyl-2-thiopheneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62119-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylthiophen-2-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062119817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76073 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Methyl-2-thiopheneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylthiophen-2-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1-(Thiophen-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of 13C NMR in Structural Elucidation

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's carbon framework.[1] Specifically, 13C NMR spectroscopy is a powerful tool for identifying the number of non-equivalent carbon atoms and providing insights into their chemical environment, which is fundamental for confirming chemical identity, assessing purity, and understanding structure-activity relationships.[2] This guide provides a detailed analysis of the 13C NMR chemical shifts of 1-(Thiophen-2-yl)propan-2-ol, a molecule of interest in medicinal chemistry due to the prevalence of the thiophene motif in various pharmaceuticals.[3]

Predicted 13C NMR Chemical Shifts of 1-(Thiophen-2-yl)propan-2-ol

The structure of 1-(Thiophen-2-yl)propan-2-ol, with its unique combination of a heterocyclic aromatic ring and a secondary alcohol, presents an interesting case for 13C NMR analysis. The predicted chemical shifts are based on established values for 2-substituted thiophenes and secondary alcohols.[4][5]

Molecular Structure and Carbon Numbering

Caption: Molecular structure of 1-(Thiophen-2-yl)propan-2-ol with carbon numbering.

Table 1: Predicted 13C NMR Chemical Shifts for 1-(Thiophen-2-yl)propan-2-ol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | ~40 | Methylene carbon adjacent to the thiophene ring. Its chemical shift is influenced by the aromatic ring and the beta-effect of the hydroxyl group. |

| C2 | ~68 | Methine carbon bearing the hydroxyl group. The electronegative oxygen atom causes a significant downfield shift.[6] |

| C3 | ~24 | Methyl carbon. This is expected to be the most upfield signal in the aliphatic region.[7] |

| C2' | ~145 | Quaternary carbon of the thiophene ring attached to the propyl chain. As a substituted carbon, it is expected to be significantly downfield.[4] |

| C3' | ~125 | Thiophene ring carbon. Its chemical shift is influenced by the substituent at the 2-position.[8] |

| C4' | ~127 | Thiophene ring carbon. Generally, the C4' and C5' carbons in 2-substituted thiophenes have similar chemical shifts.[4] |

| C5' | ~124 | Thiophene ring carbon furthest from the substituent.[4] |

Scientific Rationale Behind the Predicted Chemical Shifts

The predicted chemical shifts are a result of the interplay of several factors, primarily the electronic environment of each carbon atom.

-

Thiophene Ring Carbons (C2', C3', C4', C5'): The carbons of the thiophene ring are in the aromatic region of the spectrum (typically 110-150 ppm).[7] The exact chemical shifts are modulated by the electron-donating or -withdrawing nature of the substituent at the C2' position. The alkyl substituent in this case has a modest electronic effect. The C2' carbon, being directly attached to the substituent, experiences the largest shift. The chemical shifts of C3', C4', and C5' are influenced to a lesser extent.

-

Propan-2-ol Chain Carbons (C1, C2, C3):

-

C2: The carbon atom bonded to the hydroxyl group (C2) is significantly deshielded due to the high electronegativity of the oxygen atom, pulling electron density away from the carbon nucleus.[9] This results in a chemical shift in the range of 60-80 ppm.[10]

-

C1: The methylene carbon (C1) is adjacent to the thiophene ring, which acts as a mild electron-withdrawing group, causing a downfield shift compared to a simple alkane.

-

C3: The methyl carbon (C3) is the most shielded of the aliphatic carbons, resulting in the most upfield chemical shift.

-

A Self-Validating Experimental Protocol for 13C NMR Spectroscopy

The following protocol is designed to yield a high-quality, interpretable 13C NMR spectrum for a small organic molecule like 1-(Thiophen-2-yl)propan-2-ol.

Experimental Workflow

Caption: Workflow for acquiring and analyzing a 13C NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte: Weigh approximately 20-50 mg of 1-(Thiophen-2-yl)propan-2-ol. A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity.

-

Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice. Use approximately 0.6-0.7 mL of the solvent.

-

Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial. Ensure complete dissolution; any solid particles can degrade the quality of the spectrum.

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

-

NMR Instrument Setup:

-

Instrument: This protocol is suitable for a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample. This is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.[11]

-

-

Data Acquisition:

-

Experiment: Select a standard proton-decoupled 13C NMR experiment. This will result in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.[12]

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0 to 220 ppm).

-

Acquisition Time: A typical acquisition time is 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient for qualitative 13C NMR.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): To aid in the assignment of the signals, it is highly recommended to acquire DEPT-90 and DEPT-135 spectra.[13]

-

A DEPT-90 spectrum will only show signals for CH (methine) carbons.

-

A DEPT-135 spectrum will show positive signals for CH and CH3 carbons and negative signals for CH2 carbons. Quaternary carbons are not observed in DEPT spectra.

-

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

-

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several self-validating steps:

-

Internal Standard (TMS): The presence of a sharp singlet at 0.00 ppm confirms the proper referencing of the spectrum.

-

Solvent Signal: The characteristic signal of the deuterated solvent (e.g., a triplet at ~77 ppm for CDCl3) serves as a secondary internal reference and confirms the correct solvent was used.

-

DEPT Spectra: The correlation between the standard 13C spectrum and the DEPT spectra provides a robust method for validating the assignment of CH, CH2, and CH3 signals. For example, a peak assigned to a CH2 group in the main spectrum should appear as a negative peak in the DEPT-135 spectrum and be absent in the DEPT-90 spectrum.

Conclusion: The Power of Predictive and Methodical 13C NMR

While an experimental 13C NMR spectrum for 1-(Thiophen-2-yl)propan-2-ol may not be readily published, a combination of predictive methods based on sound chemical principles and established data for similar structures provides a reliable and insightful analysis. For professionals in drug development, the ability to predict and interpret NMR spectra is an invaluable skill for confirming the structures of novel compounds and intermediates. By following a rigorous and self-validating experimental protocol, researchers can generate high-quality data that provides the necessary confidence for advancing their research and development programs. The integration of predictive analysis with meticulous experimental technique represents a powerful synergy in the modern chemical sciences.

References

-

Bruker. (n.d.). Standard Operating Procedure for NMR Experiments. Retrieved from [Link][11]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link][6][9]

-

Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link][10]

-

TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Retrieved from [Link][3]

-

AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link][5]

-

Takahashi, K., Kanda, T., & Shoji, Y. (1983). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 56(12), 3667-3670.[4]

-

Takakuwa, H., et al. (1995). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Magnetic Resonance in Chemistry, 33(7), 595-601.[8]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link][14][15][16]

-

News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link][1]

-

ResearchGate. (2020). NMR Spectroscopy in Drug Design. Retrieved from [Link][2]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link][12]

-

NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link][13]

Sources

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. academic.oup.com [academic.oup.com]

- 5. azom.com [azom.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. academic.oup.com [academic.oup.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bhu.ac.in [bhu.ac.in]

- 14. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 15. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 16. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Stability and Storage of 1-(Thiophen-2-yl)propan-2-ol

This guide provides a comprehensive technical overview of the stability profile and optimal storage conditions for 1-(Thiophen-2-yl)propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable chemical intermediate.

Introduction and Physicochemical Profile

1-(Thiophen-2-yl)propan-2-ol is a heterocyclic aromatic alcohol. Its structure, featuring a thiophene ring linked to a secondary propanol chain, presents unique stability challenges and considerations. The thiophene moiety is a common scaffold in medicinal chemistry, making this compound and its derivatives of significant interest in the synthesis of novel therapeutic agents.[1] Understanding its stability is paramount for its effective use in multi-step syntheses and for ensuring the purity of downstream products.

A foundational understanding of its physicochemical properties is the first step in developing a robust storage strategy.

Table 1: Physicochemical Properties of 1-(Thiophen-2-yl)propan-2-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀OS | - |

| Molecular Weight | 142.22 g/mol | - |

| CAS Number | 62119-81-7 | [2] |

| Boiling Point | 106-109 °C (at 13 Torr) | [2] |

| Density (Predicted) | 1.127 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.83 ± 0.20 |[2] |

Core Stability Profile: A Mechanistic Perspective

The stability of 1-(Thiophen-2-yl)propan-2-ol is governed by the chemical reactivity of its two primary functional groups: the thiophene ring and the secondary alcohol. Degradation can occur through several pathways, each influenced by specific environmental factors.

Oxidative Stability

Oxidation is the most significant stability concern for this molecule. There are two primary sites susceptible to oxidative degradation:

-

Thiophene Ring Oxidation : While the aromatic nature of thiophene makes it more stable than a typical sulfide, it is still susceptible to oxidation, especially in the presence of strong oxidizing agents or catalysts.[1] Oxidation can occur at the sulfur atom to form a thiophene-S-oxide , which is often a reactive intermediate that can undergo further reactions like dimerization or oxidation to a more stable thiophene-S,S-dioxide (sulfone) .[1][3][4] Additionally, oxidation can occur at the carbon-carbon double bonds of the ring, potentially leading to ring-opening.[1]

-

Secondary Alcohol Oxidation : The secondary alcohol group is readily oxidized to the corresponding ketone, 1-(thiophen-2-yl)propan-2-one .[5][6] This is a common transformation for secondary alcohols and can be initiated by atmospheric oxygen, particularly in the presence of light, heat, or trace metal impurities.[7]

Due to its high susceptibility to oxidation, the primary causal factor for degradation during storage is exposure to atmospheric oxygen.

Photostability

Aromatic and heterocyclic compounds, including thiophenes, can absorb UV light. This absorption can promote the molecule to an excited state, increasing its reactivity and making it more susceptible to degradation, particularly photo-oxidation.[8] Thiophene derivatives are known to undergo photocatalytic degradation.[9] Therefore, exposure to light, especially UV light, should be minimized to prevent the initiation of degradation pathways.

Thermal Stability

Hydrolytic Stability

The molecule does not contain functional groups that are readily susceptible to hydrolysis, such as esters or amides. The carbon-sulfur bond in the thiophene ring is stable, and the alcohol group is also generally stable to hydrolysis under neutral pH conditions.[13] Significant degradation via hydrolysis would only be expected under harsh acidic or basic conditions, which are not typical for standard storage.

Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach to storage is required to preserve the integrity of 1-(Thiophen-2-yl)propan-2-ol. The primary objective is to mitigate the risk of oxidation.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | -20°C for long-term storage. 2-8°C for short-term use. | Reduces the rate of all potential chemical degradation reactions, including oxidation.[14][15] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents contact with atmospheric oxygen, the primary driver of oxidative degradation. |

| Light Exposure | Protect from light. Store in an amber glass vial. | Minimizes photo-degradation and photo-oxidation.[8] |

| Container | Use a tightly sealed glass container with a PTFE-lined cap. | Glass is inert. PTFE liners prevent leaching and provide an excellent seal against moisture and air. |

| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture inside the cold container, which could introduce water. |

Analytical Methodologies for Stability Assessment

To ensure the quality and purity of 1-(Thiophen-2-yl)propan-2-ol, especially when used in critical applications, a robust analytical program is essential. This involves both routine purity checks and comprehensive stability studies.

Purity Assessment Techniques

Several chromatographic techniques are suitable for assessing the purity of the compound and detecting potential degradation products.[16][17]

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse method for stability testing.[16] A reversed-phase method with UV detection is typically suitable for aromatic compounds.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

-

Detection: UV at the λmax of the thiophene chromophore.

-

Purpose: Quantifies the parent compound and separates it from non-volatile degradation products like the ketone and sulfone.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile thermally stable compounds.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection: Split/splitless inlet.

-

Detection: Mass Spectrometry (MS) for identification of peaks.

-

Purpose: Excellent for separating the parent compound from volatile impurities and provides structural information on unknown peaks from their mass spectra.

-

Protocol for a Forced Degradation Study

To proactively identify potential degradation products and establish degradation pathways, a forced degradation (or stress testing) study is indispensable. This is a standard practice in pharmaceutical development as outlined by ICH guidelines.[18][19] The goal is to achieve 5-20% degradation of the active substance to ensure that stability-indicating analytical methods can be developed.[20]

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of 1-(Thiophen-2-yl)propan-2-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[19]

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:[18][20]

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Stress: Heat the solution at 80°C for 48 hours.

-

Photolytic Stress: Expose the solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

-

-

Neutralization & Dilution: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the unstressed control sample and all stressed samples by a validated stability-indicating HPLC method.

-

Peak Purity & Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the parent compound. Calculate the mass balance to account for all degradation products.

-

Identification: If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products.

Conclusion

1-(Thiophen-2-yl)propan-2-ol is a molecule with moderate stability, with its primary liability being susceptibility to oxidation at both the thiophene ring and the secondary alcohol functional group. Photodegradation is also a significant risk factor. By implementing a stringent storage and handling protocol—specifically, storing the compound at low temperatures (-20°C), under an inert atmosphere, and protected from light—its chemical integrity can be effectively preserved. For critical applications, the purity of the material should be periodically verified using a qualified analytical method, and a comprehensive understanding of its degradation profile should be established through forced degradation studies.

References

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

-

Clark, J. (2023). Oxidation of alcohols. Chemguide. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 14.5: Reactions of Alcohols. Retrieved from [Link]

-

El-Mekawy, A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(25), 13587-13595. Retrieved from [Link]

-

Ratajczak, I., et al. (2023). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. Foods, 12(20), 3821. Retrieved from [Link]

-

Cornish, L. (2024). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

-

Sivaramakrishna, D., et al. (2013). Thermal decomposition of ethanol. II. A computational study of the kinetics and mechanism for the H+ C2H5OH reaction. The Journal of Chemical Physics, 138(17), 174302. Retrieved from [Link]

-

Shokhin, I., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

Wildpack Beverage. (2022). Importance of Proper Alcohol Storage. Retrieved from [Link]

-

Doneanu, A., & Chen, W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-27. Retrieved from [Link]

-

Schoonen, M. A. A., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry, 2(7), 694-706. Retrieved from [Link]

-

Treiber, A., et al. (1997). Preparation and Complete Characterization of Thiophene S-Oxide Dimers. Journal of the American Chemical Society, 119(7), 1584–1590. Retrieved from [Link]

-

Totah, R. A., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 24(11), 1964–1974. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

-

Thiemann, T., & Watanabe, M. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Molbank. Retrieved from [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. Retrieved from [Link]

-

Alarcon-Fleming, G., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2528. Retrieved from [Link]

-

Khan Academy. (2023). Dehydration of alcohols. YouTube. Retrieved from [Link]

-

University of Wisconsin-Madison. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

JenTheChemLady. (2020). Alcohol dehydration and hydrolysis reactions. YouTube. Retrieved from [Link]

-

Penerbit UTHM. (2023). Photocatalytic of Thiophene Desulfurization. Retrieved from [Link]

-

Kumar, A., et al. (2025). Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. Molecules, 30(1), 1393. Retrieved from [Link]

-

U.S. Chemical Storage. (2020). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. Retrieved from [Link]

-

Joule, J. A. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. Retrieved from [Link]

-

Thiemann, T. (2009). The chemistry of thiophene S-oxides and related compounds. ARKIVOC, 2009(9), 96-113. Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Oxidation of secondary alcohols to ketones. Retrieved from [Link]

-

Mendes, J., et al. (2019). Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios. Combustion and Flame, 208, 119-130. Retrieved from [Link]

-

Scrivens, G. (2019). A practical guide to forced degradation and stability studies for drug substances. RSSL. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

Thiemann, T. (2010). Thiophene S-oxides as substrates in cycloaddition reactions. Research Trends. Retrieved from [Link]

-

Inorganic Ventures. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

-

El-Mekawy, A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications. Retrieved from [Link]

-

Gable, K. P., et al. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 36(10), 2214–2219. Retrieved from [Link]

-

Singh, R., et al. (2022). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Retrieved from [Link]

-

Boron Molecular. (n.d.). 1-(Thiophen-2-yl) propan-1-one. Retrieved from [Link]

-

PharmaCompass. (n.d.). Propan-2-ol. Retrieved from [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. 1-THIOPHEN-2-YL-PROPAN-2-OL | 62119-81-7 [chemicalbook.com]

- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. wildpackbev.com [wildpackbev.com]

- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 16. sepscience.com [sepscience.com]

- 17. researchgate.net [researchgate.net]

- 18. database.ich.org [database.ich.org]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Biological Activity of Thiophene-Containing Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including its role as a bioisostere for the phenyl ring, allow it to favorably interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[1] This guide provides a comprehensive exploration of the diverse biological activities of thiophene derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used for their evaluation. We will examine key therapeutic areas, including oncology, infectious diseases, inflammation, and neurology, highlighting the versatility and continued promise of the thiophene motif in modern drug discovery.

The Thiophene Scaffold: A Privileged Motif in Medicinal Chemistry

The journey of thiophene in science began with its discovery by Viktor Meyer in 1882 as a contaminant in benzene.[1] This close chemical resemblance is a key to its success. In drug design, the thiophene ring is often used as a bioisosteric replacement for a benzene ring.[1][2] This substitution can enhance a molecule's physicochemical properties, such as solubility and metabolic stability, and improve its binding affinity to target receptors without losing the desired biological activity.[1]

The sulfur atom within the thiophene ring is not merely a structural placeholder. Its lone pairs of electrons contribute to the ring's aromaticity and electron-rich nature, enabling it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, which is crucial for drug-receptor engagement.[1] The planarity and lipophilicity of the thiophene ring also contribute to its ability to permeate biological membranes, a critical factor for drug efficacy.[1] This combination of properties has cemented the thiophene scaffold's high-ranking position in FDA-approved drugs.[1]

A Spectrum of Therapeutic Potential: Key Biological Activities

Thiophene derivatives have demonstrated a remarkable range of pharmacological activities, leading to their development as treatments for a wide variety of diseases.[3][4] Analysis of FDA-approved drugs reveals that at least 26 pharmaceuticals containing a thiophene ring are currently on the market, spanning cardiovascular, anti-inflammatory, neurological, and anticancer indications.[1]

Anticancer Activity

The development of novel anticancer agents is a major focus of thiophene-related research. These compounds exert their effects by interacting with various cancer-specific targets and inhibiting signaling pathways crucial for tumor growth and survival.[5]

-

Mechanism of Action: A primary mechanism for many thiophene-based anticancer drugs is the inhibition of protein kinases.[1] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The planar structure of the thiophene ring can facilitate binding to the ATP-binding pocket of kinases, leading to inhibition of their activity.[1] Other mechanisms include the modulation of apoptosis and the inhibition of enzymes like thymidylate synthase, which is critical for DNA synthesis.[1]

-

Structure-Activity Relationship (SAR): SAR studies have shown that the nature and position of substituents on the thiophene ring are critical for anticancer activity.[5] For example, the presence of electron-withdrawing groups, such as a nitro group, on a phenyl ring attached to the thiophene core has been shown to enhance cytotoxic and antioxidant effects.[6] The overall substitution pattern dictates the specific protein target and the potency of the compound.[5]

Antimicrobial Activity

With the rise of antibiotic resistance, the need for new antimicrobial agents is urgent. Thiophene derivatives have emerged as a promising class of compounds with activity against a range of pathogens, including drug-resistant bacteria.[7]

-

Mechanism of Action: One key mechanism of action is the disruption of the bacterial cell membrane.[7] Certain thiophene compounds have been shown to increase membrane permeability, leading to cell death.[7] Molecular docking studies suggest that these compounds can bind to outer membrane proteins (OMPs) of Gram-negative bacteria, interfering with their function.[7]

-

Key Structural Features: The antimicrobial efficacy of thiophene derivatives is often linked to the presence of specific functional groups. Studies have indicated that a combination of the thiophene ring, an amide group, and a piperidinyl moiety plays a crucial role in the interaction with bacterial OMPs and subsequent antimicrobial activity.[7]

Anti-inflammatory Activity

Thiophene-containing compounds are well-represented among anti-inflammatory drugs. Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Tinoridine feature this scaffold.[8]

-

Mechanism of Action: The primary targets for these drugs are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][8] These enzymes are key players in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting COX and/or LOX, thiophene derivatives can effectively reduce inflammation and pain.[1][4] Some derivatives also exhibit their anti-inflammatory effects by down-regulating the production of pro-inflammatory cytokines like TNF-α and various interleukins.[4]

-

SAR Insights: The presence of acidic moieties, such as carboxylic acids, is a common feature in many thiophene-based COX inhibitors, as it mimics the structure of the natural substrate, arachidonic acid. The aromaticity and hydrophobicity of the thiophene ring itself are thought to enhance membrane permeability, thereby increasing the efficacy of these agents.[1]

Neurological and CNS Activity

The ability of thiophene-containing molecules to cross the blood-brain barrier (BBB) makes them valuable scaffolds for developing drugs targeting the central nervous system (CNS).[1] This has led to the approval of several thiophene-based drugs for neurological and psychiatric disorders, including antipsychotics (Olanzapine) and anticonvulsants (Tiagabine).[1][9]

-

Mechanism of Action: The mechanisms are diverse and target-specific. For instance, antipsychotics like Olanzapine act by blocking dopamine and serotonin receptors in the brain.[1] Anticonvulsants may work by inhibiting the reuptake of neurotransmitters like GABA.[1] The lipophilicity conferred by the thiophene ring is a key factor in enabling these drugs to penetrate the CNS.[1]

From Bench to Insight: Core Methodologies for Activity Assessment

Validating the biological activity of novel thiophene compounds requires a suite of robust and reproducible assays. The choice of assay is dictated by the intended therapeutic target and mechanism of action.

Workflow for Screening and Validation

A typical workflow for evaluating a new series of thiophene derivatives involves a tiered approach, starting with broad screening and moving towards more specific, mechanism-based assays.

Caption: General workflow for screening thiophene compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic potential of compounds against cancer cell lines. It measures the metabolic activity of cells, which serves as an indicator of cell viability.

Causality Behind Choices:

-

Why MTT? This assay is chosen for its high throughput, reproducibility, and sensitivity. It measures the activity of mitochondrial reductase enzymes, providing a quantitative measure of viable, metabolically active cells.

-

Self-Validation: The protocol includes multiple controls (untreated cells, vehicle control, positive control with a known cytotoxic drug) to ensure that the observed effects are due to the test compound and not other factors. Serial dilutions allow for the determination of an IC50 value (the concentration at which 50% of cell growth is inhibited), a standard metric for cytotoxicity.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells and a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

Experimental Protocol: Target Engagement (Kinase Inhibition Assay)

For compounds hypothesized to be kinase inhibitors, a direct in vitro kinase assay is essential to confirm target engagement and determine inhibitory potency.

Causality Behind Choices:

-

Why a Kinase Assay? This directly measures the compound's ability to inhibit the specific target enzyme, confirming the mechanism of action. This is a crucial step to move beyond a phenotypic observation (cell death) to a molecular understanding.

-

Self-Validation: The assay includes a "no inhibitor" control to establish 100% kinase activity and a "no enzyme" control for background subtraction. A known inhibitor for the target kinase (e.g., Staurosporine) is used as a positive control.

Step-by-Step Protocol (Example: ADP-Glo™ Kinase Assay):

-

Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific kinase enzyme, the kinase's substrate (a peptide or protein), and ATP.

-

Inhibitor Addition: Add the thiophene test compound at various concentrations to the reaction wells.

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed. The kinase will transfer a phosphate group from ATP to the substrate, producing ADP.

-

ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains enzymes that convert the newly produced ADP into a luminescent signal via luciferase.

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP generated and thus, to the kinase activity.

-

Data Analysis: A lower luminescent signal in the presence of the compound indicates inhibition. Plot the kinase activity against the inhibitor concentration to calculate the IC50 value.

A Word of Caution: The Metabolic Bioactivation of Thiophenes

While the thiophene scaffold is highly valuable, it is also considered a "structural alert" in toxicology.[10] The metabolism of the thiophene ring, primarily mediated by cytochrome P450 (CYP450) enzymes, can lead to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides.[10] These electrophilic species can covalently bind to cellular macromolecules like proteins, which can lead to idiosyncratic drug reactions, most notably drug-induced liver injury.[10] The drug tienilic acid, for instance, was withdrawn from the market due to cases of severe hepatitis linked to this bioactivation pathway.[10]

However, the presence of a thiophene ring does not automatically result in toxicity.[10] Modern drug design strategies aim to mitigate this risk by introducing alternative, less toxic metabolic pathways or by designing molecules where the detoxification system can effectively neutralize any reactive metabolites formed.[10]

Conclusion and Future Directions

The thiophene scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its versatile chemistry and favorable physicochemical properties allow for the generation of diverse compound libraries with a wide range of biological activities.[5][6] Future research will likely focus on:

-

Target Specificity: Synthesizing novel derivatives with high selectivity for specific biological targets to minimize off-target effects and improve safety profiles.[5]

-

Overcoming Resistance: Developing thiophene-based compounds that are effective against drug-resistant strains of bacteria, fungi, and cancer cells.

-

Advanced Drug Delivery: Utilizing nanocarriers and other delivery systems to enhance the therapeutic efficacy and targeting of thiophene-containing drugs.

The rich history and continued success of thiophene-containing compounds in medicine underscore their importance. By combining rational drug design, robust biological evaluation, and a clear understanding of potential metabolic liabilities, researchers can continue to harness the power of this privileged scaffold to develop the next generation of innovative medicines.

References

-

Jadhav, S., & Sharma, A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

-

Vela, J. M., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Shashidhara, G. S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]

-

K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. [Link]

-

Fura, A. (2022). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Pharmaceuticals. [Link]

-

Mendonça Junior, F. J. B. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

Wikipedia. (n.d.). Synthetic drug. [Link]

-

de Oliveira, R. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Sharma, N., et al. (2018). Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. Current Drug Research Reviews. [Link]

-

Wikipedia. (n.d.). Thiophene. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. journalwjarr.com [journalwjarr.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. kthmcollege.ac.in [kthmcollege.ac.in]

- 6. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(Thiophen-2-yl)propan-2-ol

Abstract

This comprehensive guide details robust and scalable methodologies for the asymmetric synthesis of (S)-1-(thiophen-2-yl)propan-2-ol, a valuable chiral building block in the pharmaceutical and fine chemical industries. Recognizing the critical need for enantiomerically pure compounds, this document provides an in-depth exploration of both biocatalytic and chemocatalytic routes, starting from the prochiral ketone, 1-(thiophen-2-yl)propan-2-one. Each protocol is presented with a focus on the underlying scientific principles, ensuring not only procedural accuracy but also a deep understanding of the reaction mechanisms and optimization parameters. This guide is intended for researchers, scientists, and professionals in drug development seeking to implement efficient and reliable methods for the production of this key chiral intermediate.

Introduction: The Significance of (S)-1-(Thiophen-2-yl)propan-2-ol

Chiral alcohols are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The specific stereochemistry of these alcohols is often paramount to their desired biological function. (S)-1-(Thiophen-2-yl)propan-2-ol, with its thiophene moiety, is a particularly important chiral intermediate. The thiophene ring is a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure (S)-1-(thiophen-2-yl)propan-2-ol is of significant academic and industrial interest.

This application note will explore three state-of-the-art asymmetric reduction methods for the synthesis of (S)-1-(thiophen-2-yl)propan-2-ol from its corresponding prochiral ketone:

-

Enzymatic (Biocatalytic) Reduction: Leveraging the high selectivity of enzymes, specifically ketoreductases (KREDs), for environmentally benign and highly enantioselective synthesis.

-

Noyori Asymmetric Hydrogenation: A powerful chemocatalytic method employing ruthenium-based chiral catalysts for efficient and scalable production.

-

Corey-Bakshi-Shibata (CBS) Reduction: Utilizing a chiral oxazaborolidine catalyst for the enantioselective reduction of ketones with borane reagents.

Strategic Overview of Asymmetric Synthesis Routes

The synthesis of (S)-1-(thiophen-2-yl)propan-2-ol commences with the prochiral ketone, 1-(thiophen-2-yl)propan-2-one. The primary challenge lies in the enantioselective reduction of the carbonyl group to introduce the desired (S)-stereochemistry at the newly formed chiral center.

Caption: Synthetic pathways to (S)-1-(thiophen-2-yl)propan-2-ol.

Method 1: Enzymatic Reduction using a Whole-Cell Biocatalyst

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds.[1] Whole-cell biocatalysts, such as yeast, are particularly attractive due to their cost-effectiveness and the presence of cofactor regeneration systems.[2]

Rationale and Mechanistic Insight

The enzymatic reduction of ketones is catalyzed by ketoreductases (KREDs), which belong to the oxidoreductase family of enzymes. These enzymes utilize a hydride source, typically from a nicotinamide cofactor (NADH or NADPH), to reduce the carbonyl group of the substrate. The high enantioselectivity arises from the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other.

Caption: Simplified enzymatic reduction cycle with cofactor regeneration.

Experimental Protocol

This protocol is adapted from a study on the asymmetric bioreduction of the closely related 1-(thiophen-2-yl)ethanone using Weissella cibaria N9.[3]

Materials:

-

1-(Thiophen-2-yl)propan-2-one

-

Weissella cibaria N9 (or other suitable yeast strain)

-

MRS Broth (or appropriate growth medium)

-

Glucose

-

NaCl

-

Ethyl acetate

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Cultivation of Biocatalyst: Inoculate a sterile culture medium (e.g., MRS broth) with Weissella cibaria N9. Incubate at 30°C with shaking until a sufficient cell density is reached. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Bioreduction: In a reaction vessel, suspend the harvested wet cells in a buffered solution containing a co-substrate for cofactor regeneration (e.g., glucose). Add 1-(thiophen-2-yl)propan-2-one to the cell suspension. The reaction mixture is then incubated at a controlled temperature (e.g., 26°C) with agitation for a specified period (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC.

-

Work-up and Purification: After the reaction is complete, separate the cells by centrifugation. Saturate the supernatant with NaCl and extract with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure (S)-1-(thiophen-2-yl)propan-2-ol.

Expected Results and Data Analysis

| Parameter | Expected Value |

| Conversion | >95% |

| Enantiomeric Excess (ee) | >99% (S) |

| Isolated Yield | 85-95% |

Enantiomeric excess (ee) is determined by chiral HPLC or GC analysis. A typical HPLC method for a similar compound involves a chiral stationary phase column (e.g., Chiralcel OD-H) with a mobile phase of isopropanol in hexane.[3]

Method 2: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using a chiral ruthenium catalyst.[4] This method is widely used in both academic and industrial settings due to its broad substrate scope, high catalytic activity, and excellent enantioselectivity.[4]

Rationale and Mechanistic Insight

This reaction involves the transfer of hydrogen from a hydrogen source (e.g., H₂ gas or isopropanol) to the ketone, mediated by a chiral Ru(II) complex. The catalyst typically consists of a ruthenium center, a chiral diphosphine ligand (e.g., BINAP), and a chiral diamine ligand. The chirality of the ligands creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the formation of a single enantiomer of the alcohol.

Caption: Key components of the Noyori asymmetric hydrogenation.

Experimental Protocol

Materials:

-

1-(Thiophen-2-yl)propan-2-one

-

[(S,S)-TsDPEN]Ru(p-cymene)Cl (or other suitable Noyori catalyst)

-

Anhydrous isopropanol (or a source of H₂)

-

Potassium tert-butoxide (KOtBu) or other suitable base

-

Anhydrous toluene or other suitable solvent

-

Inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst in anhydrous solvent. Add the base, followed by 1-(thiophen-2-yl)propan-2-one.

-

Hydrogenation: If using H₂ gas, purge the flask with hydrogen and maintain a positive pressure. If using isopropanol as the hydrogen source (transfer hydrogenation), ensure it is anhydrous. Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80°C) and monitor the progress by TLC or GC.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Method 3: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols.[5] It employs a chiral oxazaborolidine catalyst and a borane reagent as the stoichiometric reductant.[5]

Rationale and Mechanistic Insight

The CBS catalyst, derived from a chiral amino alcohol (e.g., (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine), coordinates with the borane reagent. This complex then coordinates to the ketone in a sterically controlled manner, with the larger substituent of the ketone oriented away from the bulky group on the catalyst. This directs the hydride transfer from the borane to a specific face of the carbonyl group, resulting in high enantioselectivity.

Caption: Core components of the CBS reduction.

Experimental Protocol

Materials:

-

1-(Thiophen-2-yl)propan-2-one

-

(S)-Methyl-CBS oxazaborolidine catalyst (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the (S)-Methyl-CBS catalyst in anhydrous THF and cool to the desired temperature (e.g., -20°C to 0°C).

-

Addition of Reagents: Slowly add the borane reagent to the catalyst solution. Then, add a solution of 1-(thiophen-2-yl)propan-2-one in anhydrous THF dropwise to the reaction mixture.

-

Reaction and Quenching: Stir the reaction at the same temperature until completion (monitored by TLC or GC). Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Work-up and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Troubleshooting and Safety Considerations

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Inactive catalyst, insufficient reaction time, or low temperature. | Ensure the catalyst is active and handled under inert conditions. Increase reaction time or temperature as appropriate for the specific method. For enzymatic reactions, check cell viability and cofactor concentration. |

| Low Enantioselectivity | Racemic background reaction, incorrect catalyst enantiomer, or non-optimal temperature. | For CBS reduction, ensure slow addition of the ketone to the pre-formed catalyst-borane complex. For Noyori hydrogenation, ensure the correct chiral ligands are used. Optimize the reaction temperature, as lower temperatures often lead to higher enantioselectivity. |

| Difficult Purification | Presence of byproducts from side reactions. | Optimize reaction conditions to minimize byproduct formation. Employ careful column chromatography with a shallow gradient. Recrystallization may also be an effective purification method for solid products. |

| Safety - Borane Reagents | Highly flammable and react violently with water.[6] | Handle borane reagents (BH₃·SMe₂ and BH₃·THF) in a well-ventilated fume hood under an inert atmosphere. Avoid contact with water and other protic solvents. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[6] |

| Safety - Metal Catalysts | Can be pyrophoric and toxic. | Handle ruthenium and other metal catalysts under an inert atmosphere. Avoid inhalation of dust and skin contact. Dispose of metal waste according to institutional guidelines. |

Conclusion

This application note has provided detailed protocols and scientific rationale for three distinct and powerful methods for the asymmetric synthesis of (S)-1-(thiophen-2-yl)propan-2-ol. The choice of method will depend on factors such as available equipment, desired scale, and cost considerations. Enzymatic reduction offers a highly selective and environmentally friendly approach, while Noyori asymmetric hydrogenation and CBS reduction provide robust and scalable chemocatalytic alternatives. By following the detailed procedures and considering the troubleshooting and safety guidelines, researchers can confidently produce this valuable chiral intermediate with high yield and enantiopurity.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by external and internal coordination of a chiral oxazaborolidine. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

-

Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

-

Bolubaid, M., et al. (2023). Optimization of asymmetric bioreduction conditions of 1-(thiophen-2-yl)ethanone by Weissella cibaria N9 using a desirability function-embedded face-centered optimization model. Journal of the Iranian Chemical Society, 20, 1-12. [Link]

-

Nagy, V. N., et al. (2021). Characterization of Yeast Strains with Ketoreductase Activity for Bioreduction of Ketones. Catalysts, 11(5), 621. [Link]

-

NROChemistry. (n.d.). Noyori Hydrogenation. [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

Sources

Application Note: High-Purity Isolation of 1-(Thiophen-2-yl)propan-2-ol via Flash Column Chromatography

Abstract

This application note provides a comprehensive and technically detailed protocol for the purification of 1-(Thiophen-2-yl)propan-2-ol, a key intermediate in pharmaceutical synthesis. The primary focus is the effective removal of the common precursor impurity, 2-acetylthiophene, utilizing silica gel flash column chromatography. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices to ensure reproducible, high-purity outcomes.

Introduction: The Chromatographic Challenge

The synthesis of 1-(Thiophen-2-yl)propan-2-ol, a secondary alcohol, is commonly achieved through the reduction of its corresponding ketone, 2-acetylthiophene. While this transformation is generally efficient, the crude product mixture invariably contains unreacted starting material. The structural similarity between the ketone and the alcohol presents a purification challenge. However, the introduction of a hydroxyl group significantly increases the polarity of the target molecule. This difference in polarity is the cornerstone of a successful separation by normal-phase column chromatography.

In this technique, a stationary phase, typically polar silica gel, is used to separate compounds based on their differential adsorption as a less polar mobile phase passes through the column.[1][2] The more polar 1-(Thiophen-2-yl)propan-2-ol will have a stronger affinity for the silica gel, resulting in a slower elution compared to the less polar 2-acetylthiophene.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to flash column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to identify a mobile phase composition that provides good separation between the product and impurities. For this separation, a mixture of a non-polar solvent (n-hexane) and a moderately polar solvent (ethyl acetate) is ideal.[3]

Objective: Achieve a retention factor (Rf) of approximately 0.30-0.35 for the target compound, 1-(Thiophen-2-yl)propan-2-ol. An Rf in this range typically translates to an efficient separation on a flash column.[3]

Protocol for TLC Analysis:

-

Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

-

Spot the crude reaction mixture onto a silica gel TLC plate.

-

Develop the plates in chambers saturated with the respective eluent systems.

-

Visualize the separated spots under UV light (254 nm). The thiophene rings are UV active.

-

Calculate the Rf values for the product and the starting material spots. The less polar 2-acetylthiophene will have a higher Rf value than the more polar 1-(Thiophen-2-yl)propan-2-ol.

-

Select the solvent system that gives the best separation with the target compound's Rf in the optimal range. For this separation, a system of 80:20 Hexane:Ethyl Acetate is often a good starting point.

Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude 1-(Thiophen-2-yl)propan-2-ol. Adjustments to column size and solvent volumes can be made for different scales.

Materials and Equipment

| Item | Specification |

| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh |

| Mobile Phase | n-Hexane and Ethyl Acetate (HPLC grade) |

| Column | Glass column (e.g., 40-50 mm diameter) |

| Sample Loading | Dry loading with silica gel |

| Elution Mode | Isocratic or Gradient |

| Fraction Collection | Test tubes or flasks |

| Analysis | TLC plates |

Column Packing (Slurry Method)

Proper column packing is critical to avoid channeling and ensure a high-resolution separation.

-

Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 0.5 cm).

-

Slurry Formation: In a beaker, mix approximately 50-75 g of silica gel (a 50:1 to 75:1 ratio of silica to crude product is recommended for good separation) with the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) to form a homogenous slurry.[4]

-

Packing: Pour the slurry into the column. Gently tap the sides of the column to dislodge air bubbles and promote even packing.

-

Settling: Open the stopcock and allow the solvent to drain, collecting it for reuse. Apply gentle air pressure to the top of the column to accelerate the packing process until the solvent level is just above the silica bed. Crucially, do not let the column run dry.

-

Finalization: Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent loading.

Sample Loading (Dry Loading Recommended)

Dry loading is the preferred method for introducing the sample onto the column as it generally results in better separation.

-

Dissolve the crude 1-(Thiophen-2-yl)propan-2-ol (approx. 1 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.

-

Add 2-3 g of silica gel to this solution.

-

Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]

-

Carefully add this powder to the top of the packed column.

Elution and Fraction Collection

The elution process involves passing the mobile phase through the column to separate the components and collecting the eluate in fractions.

-

Initial Elution: Begin with a less polar solvent mixture than determined by TLC (e.g., 90:10 Hexane:Ethyl Acetate) to ensure all components start on the column in a tight band.

-

Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

-

Step 1: 90:10 Hexane:Ethyl Acetate (2-3 column volumes)

-

Step 2: 80:20 Hexane:Ethyl Acetate (until the product elutes)

-

-

Flow Rate: Maintain a steady flow rate. For flash chromatography, a flow rate that results in a solvent level drop of about 2 inches per minute is ideal.[3]

-

Fraction Collection: Collect fractions of approximately 10-20 mL.

-

Monitoring: Monitor the fractions by TLC to identify which contain the purified product.

-

Combining and Evaporation: Combine the pure fractions containing 1-(Thiophen-2-yl)propan-2-ol and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualization of the Workflow

The following diagram illustrates the key stages of the purification process.

Sources

Reaction kinetics of 1-(Thiophen-2-yl)propan-2-ol synthesis

Application Note & Protocol

Topic: Reaction Kinetics of 1-(Thiophen-2-yl)propan-2-ol Synthesis via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

1-(Thiophen-2-yl)propan-2-ol is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). Understanding the reaction kinetics for its synthesis is paramount for process optimization, ensuring safety, maximizing yield, and achieving consistent product quality in both laboratory and industrial settings. Precise kinetic data allows for the development of robust and scalable manufacturing processes.

This guide provides a comprehensive overview of the primary synthetic route, the underlying mechanism, and a detailed protocol for performing a thorough kinetic analysis of the synthesis of 1-(Thiophen-2-yl)propan-2-ol. The focus is on the widely employed Grignard reaction, a versatile and efficient method for carbon-carbon bond formation.

Synthetic Pathway Overview: The Grignard Approach

The synthesis is typically achieved through the nucleophilic addition of a thienyl-organometallic species to an electrophilic three-carbon synthon. The most common and industrially scalable method involves the reaction of a 2-thienyl Grignard reagent with propylene oxide.

Figure 1: General workflow for the Grignard-based synthesis of 1-(Thiophen-2-yl)propan-2-ol.

Reaction Mechanism: Nucleophilic Ring Opening

The core of this synthesis is the reaction between the Grignard reagent (2-thienylmagnesium bromide) and the epoxide (propylene oxide). Grignard reagents are potent nucleophiles and strong bases.[1] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

Causality of the Mechanism:

-

Nucleophilic Attack: The nucleophilic carbon of the 2-thienyl Grignard reagent attacks one of the carbon atoms of the epoxide ring.

-

Regioselectivity: Due to steric hindrance from the methyl group on propylene oxide, the attack preferentially occurs at the less-substituted carbon atom of the epoxide.[2] This regioselectivity is a hallmark of SN2 reactions with epoxides under basic or nucleophilic conditions.[1]

-

Ring Opening: This attack forces the strained three-membered ring to open, forming a magnesium alkoxide intermediate.[3]

-

Protonation: A final workup step with a mild acid (e.g., aqueous ammonium chloride) protonates the alkoxide to yield the final secondary alcohol product, 1-(thiophen-2-yl)propan-2-ol.

Figure 2: SN2 mechanism for the reaction of 2-thienylmagnesium bromide with propylene oxide.

Protocol for Kinetic Analysis using GC-MS

This protocol outlines a self-validating system for determining the reaction kinetics. The key is to accurately measure the concentration of reactants and products over time. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high selectivity and sensitivity.[4][5]

Materials and Instrumentation

| Reagents & Consumables | Instrumentation |

| 2-Bromothiophene (≥99%) | Jacketed Glass Reactor (e.g., 250 mL) |

| Magnesium turnings | Overhead Stirrer |

| Propylene oxide (≥99%) | Syringe Pump |

| Anhydrous Tetrahydrofuran (THF) | Thermocouple & Temperature Controller |

| Iodine (for Grignard initiation) | Inert Gas Line (Nitrogen or Argon) |

| Saturated aqueous NH₄Cl | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Dodecane (Internal Standard) | Autosampler Vials & Syringes |

| Anhydrous Na₂SO₄ or MgSO₄ | Standard Volumetric Glassware |

Experimental Workflow

Figure 3: Step-by-step experimental workflow for the kinetic study.

Detailed Step-by-Step Methodology

Part A: Preparation and Standardization of Grignard Reagent

-

Reactor Setup: Flame-dry a 250 mL three-necked, jacketed reactor equipped with an overhead stirrer, a condenser, and a nitrogen inlet. Allow to cool to room temperature under a steady stream of nitrogen.

-

Magnesium Activation: Add magnesium turnings (1.1 eq) and a single crystal of iodine to the flask. Gently warm the flask until the iodine sublimes and the brown color disappears, indicating activation of the magnesium surface.

-

Grignard Formation: Add anhydrous THF via cannula. Slowly add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF dropwise. The reaction is exothermic; maintain a gentle reflux. After addition is complete, stir for an additional hour to ensure full conversion.

-

Titration (Self-Validation): It is critical to know the exact concentration of the active Grignard reagent.[6] Use a standard titration method, such as the one described by Knochel, using I₂ and LiCl, to determine the precise molarity.[7] This value is essential for accurate kinetic calculations.

Part B: Kinetic Run

-

Reaction Cooldown: Cool the jacketed reactor containing the standardized Grignard solution to the desired reaction temperature (e.g., 0 °C) using a circulating bath.

-

Internal Standard Addition: Add a known amount of an inert internal standard (e.g., dodecane) to the Grignard solution. The internal standard is crucial for accurate quantification by GC, as it corrects for variations in injection volume.

-

Reaction Initiation (t=0): Rapidly add propylene oxide (e.g., 0.95 eq to make it the limiting reagent) to the stirring Grignard solution. Start the timer immediately.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (approx. 0.2 mL) of the reaction mixture using a dry, nitrogen-purged syringe.

-

Quenching: Immediately inject the aliquot into a labeled autosampler vial containing 1.0 mL of saturated aqueous ammonium chloride and 0.5 mL of diethyl ether. Cap and shake vigorously. The NH₄Cl solution quenches the reaction by protonating any unreacted Grignard reagent and the alkoxide product.

-